3-Nitro-2-(2,2,2-trifluoroethoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-2-(2,2,2-trifluoroethoxy)pyridine is an organic compound with the molecular formula C7H5F3N2O3 and a molecular weight of 222.12 g/mol It is a derivative of pyridine, characterized by the presence of a nitro group at the 3-position and a trifluoroethoxy group at the 2-position
Vorbereitungsmethoden
The synthesis of 3-Nitro-2-(2,2,2-trifluoroethoxy)pyridine typically involves the nitration of 2-(2,2,2-trifluoroethoxy)pyridine. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
3-Nitro-2-(2,2,2-trifluoroethoxy)pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
3-Nitro-2-(2,2,2-trifluoroethoxy)pyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique functional groups.
Industry: Used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Nitro-2-(2,2,2-trifluoroethoxy)pyridine involves its interaction with molecular targets through its nitro and trifluoroethoxy groups. These interactions can lead to various biological effects, depending on the specific pathways and targets involved. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects .
Vergleich Mit ähnlichen Verbindungen
3-Nitro-2-(2,2,2-trifluoroethoxy)pyridine can be compared with other similar compounds, such as:
2-Chloro-5-nitro-3-(trifluoromethyl)pyridine: Similar in structure but with a chloro group instead of a trifluoroethoxy group.
2-(2,2,2-Trifluoroethoxy)pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine: Similar but with the nitro group at a different position, affecting its chemical properties and reactivity
Eigenschaften
Molekularformel |
C7H5F3N2O3 |
---|---|
Molekulargewicht |
222.12 g/mol |
IUPAC-Name |
3-nitro-2-(2,2,2-trifluoroethoxy)pyridine |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)4-15-6-5(12(13)14)2-1-3-11-6/h1-3H,4H2 |
InChI-Schlüssel |
CJWUDNDQJKTOOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)OCC(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.